![molecular formula C12H11N3 B2918446 2-Quinolinecarbonitrile, 6-(dimethylamino)- CAS No. 1254475-13-2](/img/structure/B2918446.png)
2-Quinolinecarbonitrile, 6-(dimethylamino)-
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Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Quinolinecarbonitrile, 6-(dimethylamino)- consists of a quinoline backbone with a carbonitrile group (C≡N) at the 2-position and a dimethylamino group ((CH3)2N-) at the 6-position. The InChI string representation of the molecule isInChI=1S/C10H6N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H
.
Scientific Research Applications
Synthesis and Spectral Analysis
A study by Fatma, Bishnoi, and Verma (2015) detailed the synthesis and characterization of a novel quinoline derivative, focusing on its molecular geometry, electronic properties, and thermodynamic properties through spectral analysis and quantum chemical studies. The compound exhibited non-linear optical behavior and specific reactivity sites for nucleophilic attacks, highlighting its potential in materials science and chemical synthesis (Fatma et al., 2015).
Molecular Structure and Spectroscopic Characterization
Wazzan, Al-Qurashi, and Faidallah (2016) investigated the molecular structure and spectroscopic characteristics of quinoline derivatives, demonstrating their nonlinear optical (NLO) properties and electronic interactions. This research contributes to our understanding of the biological and corrosion inhibition potentials of these compounds (Wazzan et al., 2016).
Biological Imaging and Diagnostic Applications
Li et al. (2017) developed a two-photon fluorescent probe based on a quinoline derivative for tracking superoxide anion in organisms, showcasing the compound's application in biological imaging and diagnostics, particularly in detecting inflammatory responses (Li et al., 2017).
Corrosion Inhibition
Singh, Srivastava, and Quraishi (2016) explored the corrosion mitigation effects of quinoline derivatives on mild steel in acidic medium, identifying specific derivatives that act as efficient corrosion inhibitors. This study is significant for its implications in materials protection and preservation (Singh et al., 2016).
Antitumor Activity and EGFR Kinase Inhibition
El-Sayed et al. (2017) synthesized a new series of quinoline derivatives and evaluated their antitumor activity and EGFR kinase inhibition, revealing compounds with potent antitumor activities and moderate EGFR inhibition. This research opens avenues for the development of new therapeutic agents in cancer treatment (El-Sayed et al., 2017).
Safety And Hazards
properties
IUPAC Name |
6-(dimethylamino)quinoline-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-15(2)11-5-6-12-9(7-11)3-4-10(8-13)14-12/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENMOCFAGSKKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinolinecarbonitrile, 6-(dimethylamino)- |
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